4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone
Brand Name: Vulcanchem
CAS No.: 898755-86-7
VCID: VC2485419
InChI: InChI=1S/C22H26O4/c1-22(2)15-24-21(25-16-22)10-6-9-20(23)17-11-13-19(14-12-17)26-18-7-4-3-5-8-18/h3-5,7-8,11-14,21H,6,9-10,15-16H2,1-2H3
SMILES: CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C
Molecular Formula: C22H26O4
Molecular Weight: 354.4 g/mol

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone

CAS No.: 898755-86-7

Cat. No.: VC2485419

Molecular Formula: C22H26O4

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone - 898755-86-7

Specification

CAS No. 898755-86-7
Molecular Formula C22H26O4
Molecular Weight 354.4 g/mol
IUPAC Name 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)butan-1-one
Standard InChI InChI=1S/C22H26O4/c1-22(2)15-24-21(25-16-22)10-6-9-20(23)17-11-13-19(14-12-17)26-18-7-4-3-5-8-18/h3-5,7-8,11-14,21H,6,9-10,15-16H2,1-2H3
Standard InChI Key YWMRUYDXLSSTST-UHFFFAOYSA-N
SMILES CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C
Canonical SMILES CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C

Introduction

Physical and Chemical Properties

Based on established chemical principles and the structure of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone, the following properties can be reasonably predicted:

Table 1: Predicted Physical and Chemical Properties

PropertyPredicted ValueBasis for Prediction
Physical StateWhite to off-white crystalline solidBased on similar molecular weight organic compounds with aromatic rings
Molecular FormulaC22H26O4Calculated from the structure
Molecular WeightApproximately 354.44 g/molCalculated from the structure
SolubilityPoor solubility in water; Good solubility in organic solvents (dichloromethane, chloroform, DMSO)Based on the presence of hydrophobic aromatic rings and limited polar groups
Melting PointLikely between 80-120°CEstimated from compounds with similar functional groups
StabilityStable at room temperature; Potentially sensitive to strong acidsThe acetal group (dioxane ring) is known to be acid-sensitive
Log PApproximately 3.5-4.5Estimated based on the hydrophobic nature of the molecule

The dioxane ring in this compound is particularly noteworthy as it functions as a protecting group for a carbonyl functionality. This protection makes the molecule more stable under basic conditions while introducing sensitivity to acidic environments, which could lead to hydrolysis of the acetal group.

The most practical approach would likely involve the formation of the phenoxy derivative first, followed by installation of the butyrophenone moiety, and finally, acetal formation to create the dioxane ring. During the synthesis, careful control of reaction conditions would be necessary to achieve good yields and high purity of the target compound.

Synthetic approaches for related compounds often involve multi-step procedures with carefully controlled conditions, particularly for the formation of the dioxane ring structure, which typically requires acid catalysis under water-removing conditions.

Analytical Characterization Methods

Comprehensive characterization of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone would require multiple analytical techniques:

Table 3: Analytical Characterization Methods

TechniqueExpected ResultsInformation Provided
1H NMR Spectroscopy- Signals for dioxane ring protons (3.5-4.5 ppm)
- Aromatic protons (6.8-7.8 ppm)
- Methyl groups (1.0-1.5 ppm)
- Butyl chain protons (1.5-2.8 ppm)
Structure confirmation, purity assessment
13C NMR Spectroscopy- Ketone carbon (195-205 ppm)
- Aromatic carbons (115-165 ppm)
- Dioxane ring carbons (60-110 ppm)
- Methyl and methylene carbons (20-45 ppm)
Carbon framework confirmation
FTIR Spectroscopy- C=O stretching (1680-1700 cm-1)
- C-O stretching (1200-1250 cm-1)
- Aromatic C=C stretching (1450-1600 cm-1)
Functional group identification
Mass Spectrometry- Molecular ion peak at m/z 354
- Fragmentation pattern showing loss of dimethyldioxane fragment
Molecular weight confirmation, structural insights
Elemental AnalysisC: 74.55%, H: 7.39%, O: 18.05%Compositional verification
X-ray CrystallographyComplete 3D structureDefinitive structural confirmation
HPLCRetention time and purity profilePurity assessment, comparison with standards

These analytical methods would provide complementary information for full characterization of the compound. NMR spectroscopy would be particularly valuable for confirming the presence and correct connectivity of the dioxane ring, while mass spectrometry would help verify the molecular formula through the molecular ion peak and characteristic fragmentation patterns.

Functional GroupPredicted ReactionsReaction ConditionsPotential Products
KetoneReductionNaBH4, MeOH, 0°CSecondary alcohol
KetoneWittig reactionPh3P=CHR, THF, rtAlkene derivatives
Dioxane ringHydrolysisAqueous acid, mild heatCarbonyl compound and diol
Phenoxy groupElectrophilic aromatic substitutionVarious electrophiles, catalystsSubstituted aromatic derivatives
Entire moleculePhotochemical reactionsUV irradiationPhotoproducts, potential rearrangements

The presence of multiple functional groups creates interesting possibilities for selective transformations. For instance, the ketone group could be reduced without affecting the dioxane ring under appropriate conditions, while acidic conditions would selectively target the dioxane ring, leaving the ketone and phenoxy groups intact.

The compound's potential as a building block in organic synthesis stems from these distinct reactivity patterns. Selective manipulations could lead to a diverse array of derivatives with modified properties and applications.

Comparison with Related Compounds

To provide context, it is useful to compare 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone with structurally related compounds:

Table 5: Comparison with Related Compounds

CompoundStructural DifferencesExpected Property DifferencesPotential Application Differences
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylbutyrophenone2'-phenyl group instead of 4'-phenoxy- Lower polarity
- Different electronic distribution
- Potentially different crystallinity
- Different receptor binding profiles
- Altered photophysical properties
4'-Phenoxybutyrophenone (without dioxane ring)Lacks the dioxane protecting group- Higher reactivity of carbonyl
- Different solubility profile
- More reactive in carbonyl chemistry
- Less stable under certain conditions
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-benzaldehydeAldehyde instead of butyrophenone, no phenoxy group- Higher reactivity
- Different physical properties
- More versatile in condensation reactions
- Different application scope

These comparisons highlight the unique features of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone and how small structural modifications can significantly impact properties and potential applications. The presence of the phenoxy group in the para position would alter the electronic properties of the aromatic ring compared to direct phenyl substitution, potentially affecting reactivity in electrophilic aromatic substitution reactions.

FieldPotential ApplicationsResearch Focus
Medicinal Chemistry- Building block for bioactive compounds
- Scaffold for enzyme inhibitors
Structure-activity relationship studies, targeted synthesis of derivatives
Materials Science- Precursor for specialty polymers
- Component in photosensitive materials
Polymerization studies, photophysical property characterization
Organic Synthesis- Protected carbonyl intermediate
- Versatile building block
Development of novel synthetic methodologies
Analytical Chemistry- Reference standard
- Derivatization agent
Method development, calibration studies

The dioxane moiety in the compound serves as a protected carbonyl group, which could be valuable in multi-step synthesis where selective transformations are required. Additionally, the phenoxy group introduces potential sites for further functionalization, expanding the utility of this compound as a synthetic intermediate.

Research directions that would be valuable include the development of efficient synthetic routes, full characterization of physical and chemical properties, exploration of reactivity patterns, assessment of biological activities, and investigation of applications in polymer chemistry and material science.

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